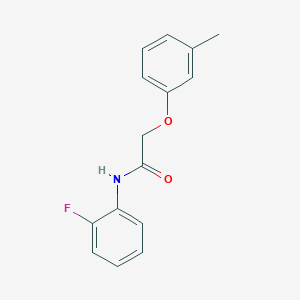

N-(2-fluorophenyl)-2-(3-methylphenoxy)acetamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to N-(2-fluorophenyl)-2-(3-methylphenoxy)acetamide typically involves multi-step organic reactions, starting from primary compounds such as fluorophenol or aminophenol derivatives. These processes may include acylation, esterification, and various substitution reactions to introduce the desired functional groups and achieve the target molecular structure (Yang Man-li, 2008).

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often confirmed using techniques like NMR, IR spectroscopy, and X-ray crystallography. These methods help in determining the positions of substituents on the phenyl rings and the overall geometry of the molecule, ensuring the synthesis of the desired compound (T. Romero & Angela Margarita, 2008).

Chemical Reactions and Properties

Acetamide derivatives can undergo various chemical reactions, including hydrolysis, silylation, and interaction with other chemical agents, leading to the formation of new compounds or modification of their functional groups. These reactions are influenced by the presence of electron-donating or withdrawing substituents on the phenyl rings (N. Lazareva et al., 2017).

Physical Properties Analysis

The physical properties of such compounds, including their solubility, melting points, and crystalline structure, are critical for their practical applications. These properties can be tailored by modifying the substituents on the phenyl rings, affecting the compound's overall polarity and intermolecular interactions (S. Geetha, R. Sribalan, & S. Lakshmi, 2023).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of N-(2-fluorophenyl)-2-(3-methylphenoxy)acetamide and related compounds, are determined by the electronic effects of the substituents and the molecular structure. These properties are crucial for understanding the compound's behavior in different chemical environments and its potential applications in various fields (Deepali B Magadum & G. Yadav, 2018).

Wissenschaftliche Forschungsanwendungen

Photoreactions and Solvent Effects

Research on related compounds such as flutamide, which shares structural similarities with N-(2-fluorophenyl)-2-(3-methylphenoxy)acetamide, has shown that photoreactions can significantly differ based on the solvent used. For instance, flutamide undergoes different photoreactions in acetonitrile and 2-propanol, highlighting the impact of solvent on the stability and reactivity of such compounds. This insight is crucial for designing and optimizing drug formulations and for understanding drug stability under various storage conditions (Watanabe et al., 2015).

Chemoselective Acetylation

The chemoselective acetylation of aminophenols to produce intermediates like N-(2-hydroxyphenyl)acetamide, which is structurally related to the compound of interest, showcases a method for synthesizing key intermediates in drug development. This process, utilizing immobilized lipase for acetylation, represents a significant advancement in green chemistry and pharmaceutical manufacturing, offering a more sustainable and selective approach to synthesizing drug precursors (Magadum & Yadav, 2018).

Radioligand Applications

The synthesis and evaluation of compounds like N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide as radioligands for peripheral benzodiazepine receptors (PBR) demonstrate the application of fluorophenyl compounds in diagnostic imaging. These radioligands facilitate the non-invasive study of PBR expression in the brain, aiding in the research of neuroinflammation and neurological disorders (Zhang et al., 2003).

Novel Syntheses

The development of novel acetamides like 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides through the use of primary compounds such as 3-fluoro-4-cyanophenol highlights the versatility of fluoro-phenyl compounds in synthesizing new chemical entities. These compounds have potential applications in various fields, including materials science and pharmaceuticals, demonstrating the broad utility of fluoro-phenyl based acetamides (Man-li, 2008).

Anticancer and Analgesic Activities

The synthesis of 2-(substituted phenoxy) acetamide derivatives and their evaluation for anticancer, anti-inflammatory, and analgesic activities showcase the therapeutic potential of such compounds. The research indicates that specific halogen substitutions on the aromatic ring can enhance anticancer and anti-inflammatory activities, suggesting a pathway for developing new therapeutic agents (Rani et al., 2014).

Eigenschaften

IUPAC Name |

N-(2-fluorophenyl)-2-(3-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO2/c1-11-5-4-6-12(9-11)19-10-15(18)17-14-8-3-2-7-13(14)16/h2-9H,10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSBFJSGDJPITJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901327416 | |

| Record name | N-(2-fluorophenyl)-2-(3-methylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901327416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24801094 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

303989-24-4 | |

| Record name | N-(2-fluorophenyl)-2-(3-methylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901327416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5569163.png)

![2-methyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B5569175.png)

![methyl 3-{[(2-furylmethyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5569195.png)

![7-(2,5-dimethoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5569204.png)

![1-(4-methoxyphenyl)-5-methyl-4-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-2-piperazinone](/img/structure/B5569213.png)

![3-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B5569218.png)

![8-[(5-methyl-2-furyl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569243.png)

![ethyl 2-{[(2-ethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5569251.png)